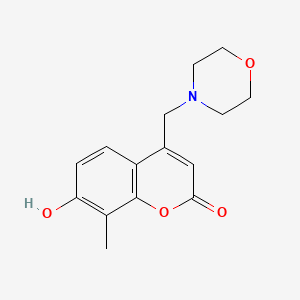
7-hydroxy-8-methyl-4-(morpholin-4-ylmethyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-hydroxy-8-methyl-4-(morpholin-4-ylmethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family This compound is characterized by the presence of a hydroxy group at the 7th position, a methyl group at the 8th position, and a morpholin-4-ylmethyl group at the 4th position on the chromen-2-one core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-8-methyl-4-(morpholin-4-ylmethyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.
Introduction of the Methyl Group: The methyl group at the 8th position can be introduced via Friedel-Crafts alkylation using methyl iodide and a Lewis acid catalyst.
Hydroxylation: The hydroxy group at the 7th position can be introduced through selective hydroxylation using reagents such as hydrogen peroxide or a suitable oxidizing agent.
Morpholin-4-ylmethyl Substitution: The morpholin-4-ylmethyl group can be introduced through nucleophilic substitution using morpholine and formaldehyde under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
7-hydroxy-8-methyl-4-(morpholin-4-ylmethyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chromenone core can be reduced to the corresponding chromanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The morpholin-4-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Morpholine, formaldehyde, acidic or basic catalysts.
Major Products Formed
Oxidation: Formation of 7-oxo-8-methyl-4-(morpholin-4-ylmethyl)-2H-chromen-2-one.
Reduction: Formation of 7-hydroxy-8-methyl-4-(morpholin-4-ylmethyl)chromanol.
Substitution: Formation of various substituted chromenones depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 7-hydroxy-8-methyl-4-(morpholin-4-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and morpholin-4-ylmethyl groups play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active sites of enzymes, it can inhibit their activity, leading to therapeutic effects.
Modulation of Receptors: It can interact with specific receptors, modulating their signaling pathways and resulting in biological responses.
Antioxidant Activity: The hydroxy group can scavenge free radicals, providing antioxidant protection.
類似化合物との比較
Similar Compounds
7-hydroxy-8-methyl-4-(piperidin-4-ylmethyl)-2H-chromen-2-one: Similar structure but with a piperidin-4-ylmethyl group instead of a morpholin-4-ylmethyl group.
7-hydroxy-8-methyl-4-(pyrrolidin-4-ylmethyl)-2H-chromen-2-one: Similar structure but with a pyrrolidin-4-ylmethyl group instead of a morpholin-4-ylmethyl group.
7-hydroxy-8-methyl-4-(azetidin-4-ylmethyl)-2H-chromen-2-one: Similar structure but with an azetidin-4-ylmethyl group instead of a morpholin-4-ylmethyl group.
Uniqueness
The presence of the morpholin-4-ylmethyl group in 7-hydroxy-8-methyl-4-(morpholin-4-ylmethyl)-2H-chromen-2-one imparts unique chemical and biological properties, such as enhanced solubility and specific binding interactions, which may not be observed in its analogs with different substituents.
特性
IUPAC Name |
7-hydroxy-8-methyl-4-(morpholin-4-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-10-13(17)3-2-12-11(8-14(18)20-15(10)12)9-16-4-6-19-7-5-16/h2-3,8,17H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZKORBNOCDZQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CN3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49678100 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
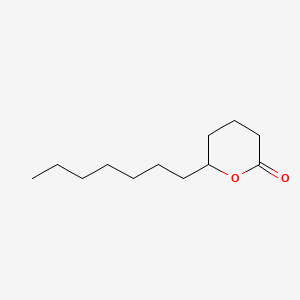
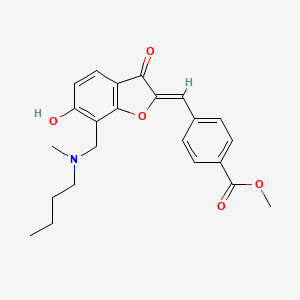
![3-[7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid](/img/structure/B7783810.png)
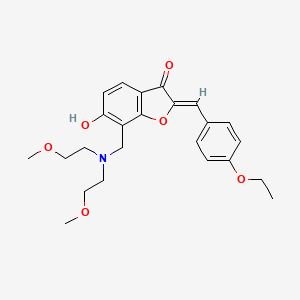
![3-Hydroxybicyclo[2.2.1]hept-2-yl acetate](/img/structure/B7783822.png)
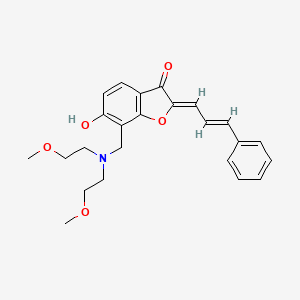
![2-[[5-[(1S)-1-amino-2-phenylethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-chlorophenyl)ethanone](/img/structure/B7783825.png)
![methyl N-[(4-carbamoylpiperidin-1-yl)carbonyl]-L-phenylalaninate](/img/structure/B7783829.png)
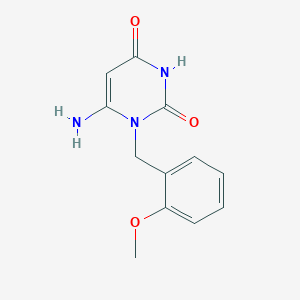
![8-[BENZYL(METHYL)AMINO]-7-[2-HYDROXY-3-(3-METHYLPHENOXY)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B7783845.png)
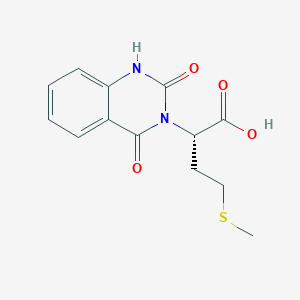
![methyl 4-[(5-{2-hydroxy-4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-3-methyl-1H-pyrazol-4-yl)oxy]benzoate](/img/structure/B7783869.png)
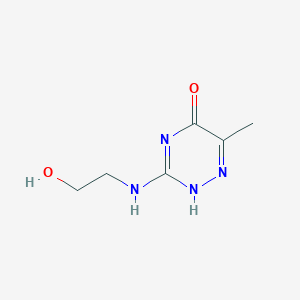
![5-[2-(4-methylpiperidin-1-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol](/img/structure/B7783885.png)
